molecular formula C19H28N2O4 B13973057 3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester

3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13973057
M. Wt: 348.4 g/mol
InChI Key: FQTLEKJTUWYNHG-UHFFFAOYSA-N
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Description

3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C19H28N2O4. This compound is known for its unique structure, which includes an azetidine ring, a benzyloxycarbonyl group, and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, often using benzyl chloroformate as the reagent.

    Attachment of the Tert-Butyl Ester Group: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing an active amine group that can participate in further chemical reactions. The azetidine ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the benzyloxycarbonyl group allows for selective deprotection, while the azetidine ring offers a distinct structural framework that can be exploited in various synthetic applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-[1-(phenylmethoxycarbonylamino)propyl]azetidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-5-16(15-11-21(12-15)18(23)25-19(2,3)4)20-17(22)24-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,20,22)

InChI Key

FQTLEKJTUWYNHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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